1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea
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Overview
Description
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a benzofuran moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate alkylating agent.
Attachment of the Propyl Chain: The benzofuran derivative is then alkylated with a suitable propylating agent to introduce the 2-methyl-1-propyl group.
Cyclohexyl Group Introduction: The hydroxycyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a hydroxy group.
Urea Formation: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The urea group can be reduced to an amine using reducing agents such as LiAlH₄.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: Nitrating agents like HNO₃/H₂SO₄ or halogenating agents like Br₂/FeBr₃.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated benzofuran derivatives.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl group may facilitate binding to hydrophilic sites, while the benzofuran moiety could interact with hydrophobic pockets. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(2-benzofuran-2-yl)propyl]urea: Similar structure but with a different substitution pattern on the benzofuran ring.
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-indole-2-yl)propyl]urea: Contains an indole moiety instead of a benzofuran.
Uniqueness
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both a hydroxycyclohexyl group and a benzofuran moiety allows for versatile interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-12(2)18(19-13(3)16-6-4-5-7-17(16)25-19)22-20(24)21-14-8-10-15(23)11-9-14/h4-7,12,14-15,18,23H,8-11H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXXXJAQWAPLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)NC(=O)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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